molecular formula C21H25N3O6 B5022003 2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid

2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B5022003
M. Wt: 415.4 g/mol
InChI Key: YUBSRHVNKSUEMN-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.C2H2O4/c1-16-4-6-18(7-5-16)24-15-19(23)22-11-9-21(10-12-22)14-17-3-2-8-20-13-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBSRHVNKSUEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, including the formation of the phenoxy and piperazine moieties, followed by their coupling. Common reagents used in these reactions include phenols, alkyl halides, and piperazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(quinolin-3-ylmethyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with targeted applications.

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